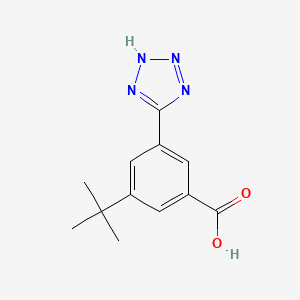
methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenyl-6-(tetrazol-5-yl)pyridine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form N-oxides under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
科学的研究の応用
methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes with unique properties.
作用機序
The mechanism of action of methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate is primarily based on its ability to interact with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors, thereby modulating their activity. The pyridine ring can participate in electron-donating or electron-withdrawing interactions, further influencing the compound’s biological activity.
類似化合物との比較
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 2-(2H-tetrazol-5-yl)pyridine share structural similarities and exhibit comparable reactivity.
Pyridine Derivatives: Compounds such as 2-phenylpyridine and 4-carboxypyridine are structurally related and can undergo similar chemical transformations.
Uniqueness: methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate is unique due to the combination of the tetrazole and pyridine rings, which imparts distinct chemical and biological properties. The presence of both rings allows for versatile reactivity and the potential for diverse applications in various fields.
特性
分子式 |
C14H11N5O2 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC名 |
methyl 2-phenyl-6-(2H-tetrazol-5-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H11N5O2/c1-21-14(20)10-7-11(9-5-3-2-4-6-9)15-12(8-10)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19) |
InChIキー |
QFUXADWWTVUKRZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=C1)C2=NNN=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-Fluoro-4-methyl-phenyl)-1H-[1,2,4]-triazole-3-carboxylic acid](/img/structure/B8422336.png)

![5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8422351.png)





![2-(methylsulfanyl)-7-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B8422433.png)
![N-[4-(1H-1,2,4-Triazol-1-yl)butyl]-2-furancarboxamide](/img/structure/B8422439.png)


